Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acids or acyl chlorides as catalysts. Industrial production methods may include microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:
2-aminobenzenethiol derivatives: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities.
Benzothiazole-based drugs: Compounds like riluzole and pramipexole, which are used in the treatment of neurological disorders, also belong to the benzothiazole class.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
313504-90-4 |
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Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H14N2O4S/c1-22-12-7-8-13-14(9-12)24-17(18-13)19-15(20)10-3-5-11(6-4-10)16(21)23-2/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
JEVHYZCXAAVJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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